![molecular formula C11H15NO B186784 2-Methyl-N-phenylbutanamide CAS No. 54394-78-4](/img/structure/B186784.png)
2-Methyl-N-phenylbutanamide
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Overview
Description
2-Methyl-N-phenylbutanamide, also known as fenozolone, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and was initially used as a stimulant drug. However, due to its potential for abuse and addiction, it is now a controlled substance in many countries. Despite this, this compound continues to be of interest to scientists due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyl-N-phenylbutanamide involves its ability to increase the levels of certain neurotransmitters in the brain. Specifically, it increases the release of dopamine and norepinephrine, which are involved in regulating mood, attention, and arousal. This leads to increased alertness, focus, and a sense of well-being.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitters, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. These effects are similar to those of other stimulant drugs, such as amphetamines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-N-phenylbutanamide in lab experiments is its ability to increase the levels of neurotransmitters in the brain. This can be useful for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, one limitation is its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is not misused or abused.
Future Directions
There are several future directions for research on 2-Methyl-N-phenylbutanamide. One area of interest is its potential as an antidepressant. Further studies are needed to determine its efficacy and safety in treating depression. Another area of interest is its potential as a cognitive enhancer. Studies have shown that it can improve cognitive function in healthy individuals, but more research is needed to determine its long-term effects and safety. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
The synthesis of 2-Methyl-N-phenylbutanamide involves the reaction of 2-methylbutyryl chloride with aniline. The resulting product is then purified through recrystallization. This synthesis method has been well established and is commonly used in research laboratories.
Scientific Research Applications
2-Methyl-N-phenylbutanamide has been studied for its potential therapeutic applications in treating various medical conditions. One area of interest is its potential as an antidepressant. Studies have shown that this compound can increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating mood. This suggests that it may be useful in treating depression.
properties
IUPAC Name |
2-methyl-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)11(13)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRDADVUUPKUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340401 |
Source
|
Record name | 2-Methyl-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54394-78-4 |
Source
|
Record name | 2-Methyl-N-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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